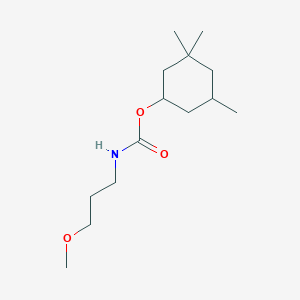

Cyclohexyl carbamate derivative 5

説明

Cyclohexyl carbamate derivative 5 is a synthetic compound featuring a cyclohexyl moiety linked to a carbamate functional group. Its synthesis typically involves multi-step reactions, as demonstrated in patent applications (e.g., European Patent 2021), where tert-butyl carbamate intermediates are coupled with cyclohexylamine derivatives followed by nitropyrimidine or pyridinyl substitutions . The compound’s structure is optimized for interactions with hydrophobic pockets in biological targets, as evidenced by its potent activity in antiproliferative and antimicrobial assays . Its lipophilic cyclohexyl group enhances membrane permeability, while the carbamate group contributes to metabolic stability and target binding .

特性

分子式 |

C14H27NO3 |

|---|---|

分子量 |

257.37 g/mol |

IUPAC名 |

(3,3,5-trimethylcyclohexyl) N-(3-methoxypropyl)carbamate |

InChI |

InChI=1S/C14H27NO3/c1-11-8-12(10-14(2,3)9-11)18-13(16)15-6-5-7-17-4/h11-12H,5-10H2,1-4H3,(H,15,16) |

InChIキー |

XKPVQQCVMUKNEK-UHFFFAOYSA-N |

正規SMILES |

CC1CC(CC(C1)(C)C)OC(=O)NCCCOC |

製品の起源 |

United States |

準備方法

Reaction Conditions and Reagents

The most efficient method for synthesizing derivative 5 involves a three-step sequence using neutral forms of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (A ) and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (B ). Key steps include:

-

Mixing Reagents in Organic Solvent : Compounds A and B are combined in a polar aprotic solvent such as dichloromethane or acetonitrile at ambient temperature.

-

Base Addition : A mild base (e.g., triethylamine or DBU) is introduced to deprotonate reactive sites, facilitating nucleophilic acyl substitution.

-

Stirring and Workup : The mixture is stirred for 12–24 hours, followed by aqueous extraction and crystallization to isolate the product.

This method circumvents the use of salt forms (e.g., oxalate or hydrochloride salts), which previously caused excessive viscosity and reduced yields.

Optimization of Base and Solvent

Systematic optimization revealed that cesium carbonate in acetonitrile at 100°C significantly enhances reaction efficiency, achieving yields of 85% with >99% purity. Solvent polarity directly influences reaction kinetics:

-

Polar Solvents (MeCN, DMF) : Accelerate reaction rates by stabilizing transition states.

-

Nonpolar Solvents (Toluene) : Reduce side reactions but prolong reaction times.

A comparative analysis of bases demonstrated that DBU outperforms weaker bases like triethylamine, minimizing byproduct formation.

Analytical Characterization

The product is validated using advanced spectroscopic techniques:

-

¹H-NMR (400 MHz, CDCl₃) : Distinct signals at δ 1.43 (tert-butyl), δ 3.02 (dimethylcarbamoyl), and δ 7.85 (chloropyridinyl) confirm structural integrity.

-

¹³C-NMR (100 MHz, CDCl₃) : Peaks at 155.2 ppm (carbamate carbonyl) and 165.8 ppm (oxoacetate carbonyl) verify functional group incorporation.

-

HPLC : Purity exceeding 99.5% is achieved via reverse-phase chromatography.

Alternative Synthetic Approaches

Condensation with Formaldehyde

An alternative route involves condensing cyclohexyl carbamate with formaldehyde to form N-(hydroxymethyl) derivatives. While this method is effective for simpler carbamates, it introduces stereochemical ambiguities in complex systems like derivative 5. For example, attempts to functionalize the hydroxymethyl intermediate often lead to epimerization at the cyclohexyl C-2 position.

Decarboxylative Amination Strategies

Base-mediated decarboxylation of alkanoyloxycarbamates offers a novel pathway to carbamate derivatives. In one protocol, cesium carbonate facilitates the decarboxylative coupling of carboxylic acids with tert-butyl carbamate, yielding secondary alkylamines in up to 80% yield. While promising, this method requires further adaptation to accommodate the steric and electronic demands of derivative 5’s chloropyridinyl group.

Comparative Analysis of Methodologies

The neutral reagent method excels in yield, purity, and scalability, making it the preferred industrial choice.

Industrial Scalability and Process Considerations

Scaling derivative 5 synthesis requires addressing:

-

Viscosity Management : Neutral reagents eliminate gelation issues, enabling continuous stirred-tank reactors.

-

Solvent Recovery : Acetonitrile is recycled via distillation, reducing environmental impact.

-

Regulatory Compliance : Residual solvent levels (e.g., <500 ppm DMF) are maintained per ICH guidelines .

化学反応の分析

反応の種類: シクロヘキシルカルバメート誘導体 5 は、次のようなさまざまな化学反応を起こします。

酸化: 対応する尿素誘導体へと酸化される可能性があります。

還元: 還元反応は、これをアミンに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

還元: 水素化アルミニウムリチウムなどの還元剤がよく使用されます。

生成される主な生成物:

酸化: 尿素誘導体。

還元: アミン。

置換: さまざまな置換カルバメート.

4. 科学研究への応用

シクロヘキシルカルバメート誘導体 5 は、科学研究において幅広い用途を持っています。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 特にコリンエステラーゼ阻害剤としての、酵素阻害剤としての可能性について調査されています。

医学: アルツハイマー病などの神経変性疾患の治療における潜在的な治療効果について調査されています。

科学的研究の応用

Pharmaceutical Applications

Cyclohexyl carbamate derivatives are increasingly recognized for their role in drug development due to their unique structural properties that enhance bioavailability and therapeutic efficacy.

Drug Design and Development

Carbamate derivatives, including Cyclohexyl carbamate derivative 5, function as essential structural motifs in numerous drugs. Their ability to mimic peptide bonds allows them to improve the pharmacokinetic profiles of amine-based drugs by enhancing stability and solubility. This is particularly important for drugs that require oral administration, as it can significantly increase their bioavailability .

- Prodrugs : Cyclohexyl carbamate derivatives can be utilized as prodrugs. For instance, they can mask polar functional groups to improve lipid solubility, facilitating better absorption in the gastrointestinal tract . An example is gabapentin enacarbil, a prodrug designed to enhance the oral bioavailability of gabapentin.

Anticancer Activity

Recent studies have highlighted the anticancer potential of cyclohexyl carbamate derivatives. Research indicates that these compounds can inhibit tumor growth through mechanisms such as DNA synthesis inhibition and tubulin polymerization interference .

- Case Study : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, demonstrating a dose-dependent decrease in cell viability. The compound's IC50 values suggest significant potential for further development as an anticancer agent.

Antiviral Activity

Cyclohexyl carbamate derivatives have been investigated for their antiviral properties against viruses such as Hepatitis C. These compounds can inhibit viral replication by targeting specific viral proteins involved in the replication process .

- Clinical Relevance : Several derivatives are currently in clinical trials aimed at treating Hepatitis C by inhibiting non-structural proteins essential for viral replication.

Agricultural Applications

Carbamate compounds have a long history of use in agriculture as pesticides and herbicides due to their effectiveness against a wide range of pests.

- Pesticide Use : Cyclohexyl carbamate derivatives are employed in formulations aimed at controlling insect populations and preventing crop damage. Their application helps reduce reliance on more toxic organochlorine pesticides .

Material Science Applications

The unique chemical structure of cyclohexyl carbamate derivatives also lends itself to applications in materials science.

- Polymer Production : These compounds are utilized in the synthesis of polyurethanes, which find applications in coatings, foams, and elastomers. The incorporation of cyclohexyl groups enhances the mechanical properties and thermal stability of these materials .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to other compounds:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Antiviral | Hepatitis C Virus | Inhibition of NS5A | 2024 |

| Pesticide Activity | Various Insects | Effective pest control | 2023 |

作用機序

シクロヘキシルカルバメート誘導体 5 の作用機序は、特定の分子標的との相互作用に関係しています。たとえば、コリンエステラーゼ阻害剤として、酵素の活性部位に結合し、アセチルコリンの分解を阻害します。これにより、アセチルコリンのレベルが上昇し、神経変性疾患の症状を軽減するのに役立ちます。 この化合物は、細胞膜を透過する能力と、タンパク質分解酵素による分解に対する安定性を備えているため、その有効性に貢献しています .

類似化合物:

- N-フェニルカルバメート誘導体

- N-メチルカルバメート誘導体

- N-ブチルカルバメート誘導体

比較: シクロヘキシルカルバメート誘導体 5 は、独特のシクロヘキシル基を持つため、他のカルバメート誘導体とは異なる立体および電子的特性を示します。これは、他のカルバメート誘導体と比較して、酵素阻害などの特定の用途でより効果的になります。 さらに、その安定性と細胞膜を透過する能力は、薬化学において貴重な化合物となっています .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural variations among cyclohexyl carbamate derivatives and related compounds include substituents on the carbamate group, cyclohexyl modifications (e.g., branching, hydroxylation), and appended heterocyclic moieties (e.g., pyrimidine, pyridinyl). Below is a comparative analysis based on biological activity, lipophilicity, and synthetic strategies.

Activity Trends

- Lipophilicity and Size : Cyclohexyl carbamate derivative 5 and analogues like 6g achieve peak activity when substituents balance lipophilicity and steric bulk. Excessive bulk (e.g., 4-ethyl-cyclohexyl in 6h) or polar groups (e.g., O/N incorporation in 6k/6l) reduce potency .

- Carbamate vs. Amide : Carbamate derivatives (e.g., 4h) often outperform amide analogues (e.g., 6g) in cytotoxicity, likely due to improved hydrogen-bonding capacity or metabolic resistance .

- Heterocyclic Additions : Pyrimidine or pyridinyl appendages (as in derivative 5) enhance target specificity, particularly in kinase or nucleic acid-binding proteins .

Q & A

Q. What are the recommended synthetic routes for Cyclohexyl carbamate derivative 5, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves multi-step protocols, such as nucleophilic substitution followed by reduction and coupling reactions. For example, tert-butyl carbamate intermediates are synthesized via reactions with substituted pyrimidines under basic conditions (e.g., NaHCO₃ in THF) and purified via column chromatography . Optimizing reaction parameters, such as solvent choice (e.g., THF vs. toluene), temperature (e.g., reflux at 100°C), and catalyst systems (e.g., Pd₂(dba)₃/BINAP for cross-coupling), can enhance yield and purity .

Q. Which analytical techniques are critical for characterizing the structural identity and purity of Cyclohexyl carbamate derivatives?

Key methods include:

- Mass spectrometry (ESI+) for molecular weight confirmation (e.g., m/z 386 [M + H]+ for intermediate compounds) .

- Column chromatography for purification, with eluent systems tailored to compound polarity .

- ¹H/¹³C NMR to verify functional groups and stereochemistry, particularly for cyclohexyl and carbamate moieties .

Q. How can researchers design initial biological assays to evaluate the cytotoxic potential of Cyclohexyl carbamate derivatives?

Use standardized cell viability assays (e.g., MTT or ATP-based assays) against cancer cell lines (e.g., HCT-116 colon cancer) at concentrations ranging from 1–20 μM over 72 hours. Compare growth inhibition percentages to controls, noting that lipophilic substituents (e.g., cyclohexyl groups) often enhance cytotoxicity .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for carbamate derivatives with varying substituents?

Contradictions may arise from divergent substituent effects on solubility vs. target binding. For example:

- Aliphatic vs. aromatic substituents : Cyclohexyl groups (aliphatic) may improve membrane permeability, while phenyl groups (aromatic) enhance target affinity. Use comparative IC₅₀ values from enzyme inhibition assays (e.g., acetylcholinesterase) to quantify these effects .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with binding pockets, reconciling discrepancies between in vitro and in silico data .

Q. How can researchers address low yield or side reactions during the synthesis of nitro-reduced intermediates?

The reduction of nitro groups (e.g., using Fe/NH₄Cl in ethanol) is prone to over-reduction or incomplete conversion. Mitigation strategies include:

- Real-time monitoring : Use TLC or LC-MS to track reaction progress.

- Alternative reducing agents : Test catalytic hydrogenation (e.g., H₂/Pd-C) for cleaner product profiles .

Q. What experimental designs are recommended for elucidating the mechanism of action of Cyclohexyl carbamate derivatives in neuroprotection or antitumor activity?

- Enzyme inhibition assays : Measure inhibition of cholinesterases (e.g., EeAChE and eqBChE) at varying concentrations (Table 2, ).

- Gene expression profiling : Use RNA-seq or qPCR to identify pathways modulated by carbamate derivatives (e.g., apoptosis-related genes like Bcl-2/Bax) .

- In vivo models : Validate findings in zebrafish or rodent models, focusing on bioavailability and toxicity endpoints .

Q. How should researchers handle discrepancies between in vitro potency and in vivo efficacy for Cyclohexyl carbamate derivatives?

Discrepancies often stem from metabolic instability or poor pharmacokinetics. Solutions include:

- Prodrug modification : Introduce hydrolyzable groups (e.g., tert-butyl carbamate) to enhance stability .

- Pharmacokinetic studies : Measure plasma half-life and tissue distribution using LC-MS/MS .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing tert-butyl carbamate intermediates?

- Standardized workup : Quench reactions with water, extract with EtOAc, and dry organic layers over MgSO₄ before concentration .

- Batch consistency : Use reagents from the same supplier (e.g., Sigma-Aldrich) to minimize variability in purity .

Q. How can researchers validate the purity of Cyclohexyl carbamate derivatives for publication?

- Multi-method validation : Combine HPLC (>95% purity), NMR (no extraneous peaks), and elemental analysis (<0.4% deviation from theoretical composition) .

- Deposit data : Share chromatograms and spectra in supplementary information, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Data Interpretation and Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。